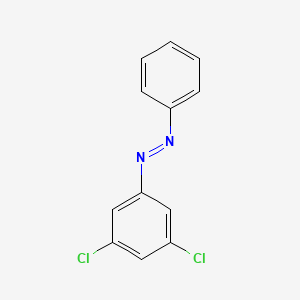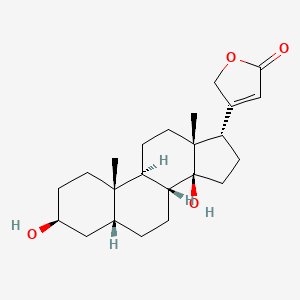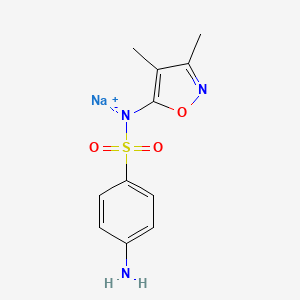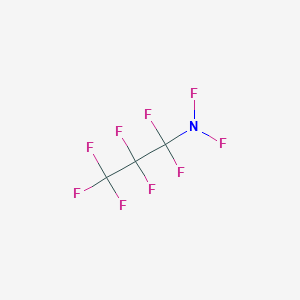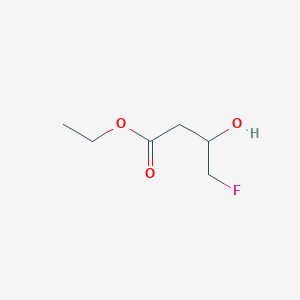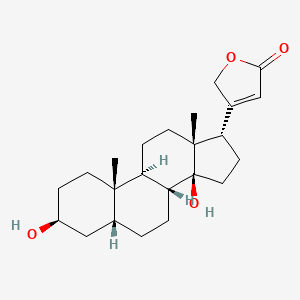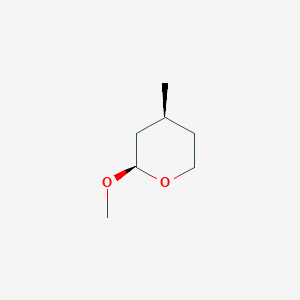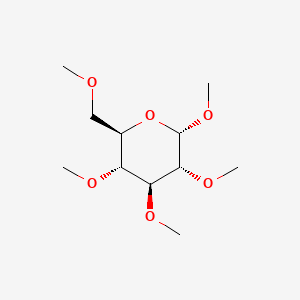
Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside is a chemical compound with the molecular formula C11H22O6. It is a derivative of glucose where the hydroxyl groups at positions 2, 3, 4, and 6 are replaced by methoxy groups. This compound is often used in organic synthesis and has various applications in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside can be synthesized through the methylation of alpha-D-glucopyranoside. The process involves the use of methyl iodide and silver oxide in a basic solution, typically dimethyl sulfate or N,N-dimethylformamide (DMF) as the solvent . The reaction conditions usually require a controlled temperature and pH to ensure complete methylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale methylation processes. These processes are optimized for yield and purity, often using automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halides or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets. The methoxy groups enhance its stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,6-Tetra-O-methyl-alpha-D-glucopyranose: Similar in structure but lacks the methyl group at the anomeric position.
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose: Contains benzyl groups instead of methoxy groups, leading to different reactivity and applications.
Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-mannopyranoside: A mannose derivative with benzyl groups, used in different synthetic applications.
Uniqueness
Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
605-81-2 |
|---|---|
Molekularformel |
C11H22O6 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6R)-2,3,4,5-tetramethoxy-6-(methoxymethyl)oxane |
InChI |
InChI=1S/C11H22O6/c1-12-6-7-8(13-2)9(14-3)10(15-4)11(16-5)17-7/h7-11H,6H2,1-5H3/t7-,8-,9+,10-,11+/m1/s1 |
InChI-Schlüssel |
ZYGZAHUNAGVTEC-NZFPMDFQSA-N |
Isomerische SMILES |
COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC)OC)OC |
Kanonische SMILES |
COCC1C(C(C(C(O1)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate](/img/structure/B14755361.png)
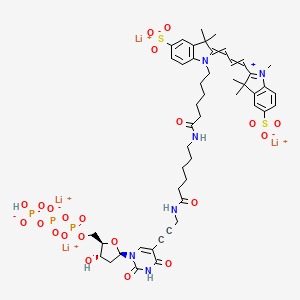
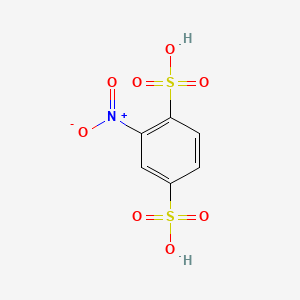
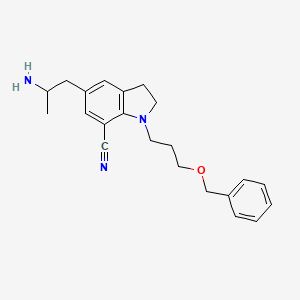
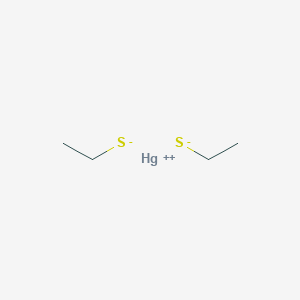
![2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole](/img/structure/B14755398.png)
